molecular formula C12H16NO6P-2 B11090460 3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate

3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate

Cat. No.: B11090460
M. Wt: 301.23 g/mol
InChI Key: SPKUJLPWHOKKTM-UHFFFAOYSA-L
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Description

3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate is a complex organic compound that features a furan ring, a morpholine group, and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Morpholine Group: This can be achieved by reacting the furan derivative with morpholine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phosphoryl group can be reduced to form phosphines.

    Substitution: The morpholine group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Phosphines and reduced derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furyl)-2-[(piperidinylmethyl)hydroxyphosphoryl]propanoate: Similar structure but with a piperidine ring instead of morpholine.

    3-(2-Furyl)-2-[(azetidinylmethyl)hydroxyphosphoryl]propanoate: Similar structure but with an azetidine ring instead of morpholine.

Uniqueness

3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures.

Properties

Molecular Formula

C12H16NO6P-2

Molecular Weight

301.23 g/mol

IUPAC Name

3-(furan-2-yl)-2-[morpholin-4-ylmethyl(oxido)phosphoryl]propanoate

InChI

InChI=1S/C12H18NO6P/c14-12(15)11(8-10-2-1-5-19-10)20(16,17)9-13-3-6-18-7-4-13/h1-2,5,11H,3-4,6-9H2,(H,14,15)(H,16,17)/p-2

InChI Key

SPKUJLPWHOKKTM-UHFFFAOYSA-L

Canonical SMILES

C1COCCN1CP(=O)(C(CC2=CC=CO2)C(=O)[O-])[O-]

Origin of Product

United States

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